4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a complex organic compound with a unique structure that combines an oxadiazole ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.
Final Assembly: The final step involves the coupling of the piperidine-oxadiazole intermediate with an amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide: Lacks the 2-oxide group, which may alter its chemical and biological properties.
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide: Lacks the amino group, potentially affecting its reactivity and applications.
Uniqueness
The presence of both the amino group and the 2-oxide group in 4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazole-3-carboxamide 2-oxide makes it unique
Properties
Molecular Formula |
C12H21N5O3 |
---|---|
Molecular Weight |
283.33 g/mol |
IUPAC Name |
4-amino-2-oxido-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C12H21N5O3/c1-11(2)5-7(6-12(3,4)16-11)14-10(18)8-9(13)15-20-17(8)19/h7,16H,5-6H2,1-4H3,(H2,13,15)(H,14,18) |
InChI Key |
WRIHXUVXRORUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=[N+](ON=C2N)[O-])C |
solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.